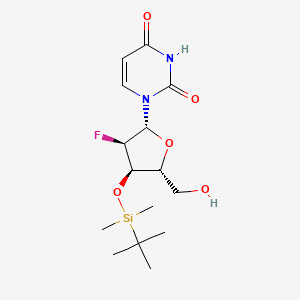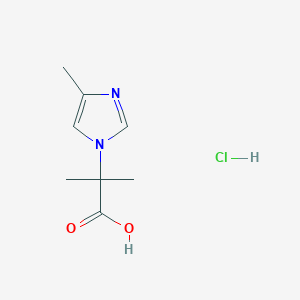
2-Methoxy-3-(trifluoromethoxy)benzonitrile
Descripción general
Descripción
2-Methoxy-3-(trifluoromethoxy)benzonitrile , also known by synonyms such as 3-Cyano-2-methoxybenzotrifluoride and 2-Cyano-6-(trifluoromethyl)anisole , is a chemical compound with the following properties:
- IUPAC Name : 2-methoxy-3-(trifluoromethyl)benzonitrile
- Molecular Formula : C~9~H~6~F~3~NO
- Molecular Weight : 201.15 g/mol
- Physical Form : Liquid
- Purity : 97%
- Storage Temperature : Ambient Temperature
Synthesis Analysis
The synthetic route for this compound involves the introduction of a cyano group (CN) onto a 2-methoxybenzotrifluoride scaffold. Specific synthetic methods and conditions may vary, but the overall goal is to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-(trifluoromethoxy)benzonitrile consists of a benzene ring with a methoxy group (OCH~3~) at position 2 and a trifluoromethoxy group (OCF~3~) at position 3. The nitrile group (CN) is attached to the benzene ring. The trifluoromethoxy substituent imparts electron-withdrawing properties, affecting reactivity and stability.
!Molecular Structure
Chemical Reactions Analysis
The compound can participate in various reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cross-coupling reactions. Researchers have explored its reactivity in the context of synthetic methodologies and functional group transformations.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)
- Density : Not specified
- Color : Colorless to pale yellow
Safety And Hazards
- Hazard Statements : H302+H332 (Harmful if swallowed or if inhaled), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
- Precautionary Statements : P280 (Wear protective gloves/eye protection), P309+P311 (If exposed or you feel unwell, seek medical advice)
- Safety Data Sheet : Link
Direcciones Futuras
Research avenues for 2-Methoxy-3-(trifluoromethoxy)benzonitrile include:
- Medicinal Chemistry : Investigate its potential as a pharmacophore or scaffold for drug development.
- Reaction Development : Explore novel synthetic methodologies using this compound as a building block.
- Biological Activity : Assess its interactions with biological targets.
Propiedades
IUPAC Name |
2-methoxy-3-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-14-8-6(5-13)3-2-4-7(8)15-9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYRBRYBLXXIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)

![rel-(1S,3R,5S)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1436368.png)









